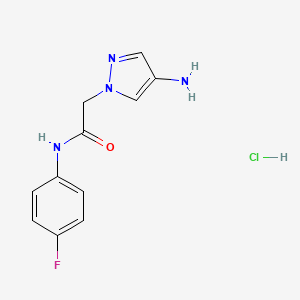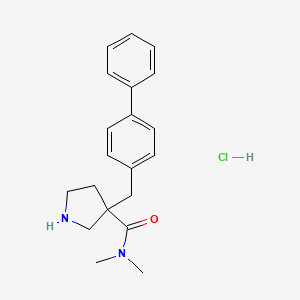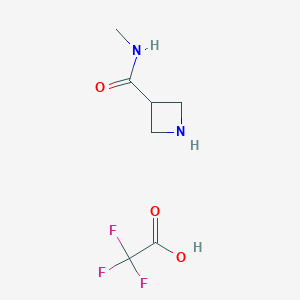
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride
Overview
Description
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride, otherwise known as FMBM-HCl, is a novel compound that has been studied for a variety of scientific research applications. It is a derivative of morpholine, a heterocyclic organic compound, and is composed of a benzyl group attached to the nitrogen atom of the morpholine ring. The hydrochloride salt of the compound is water-soluble and has a melting point of approximately 177°C. FMBM-HCl has been studied for its potential applications in a variety of fields, such as chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of FMBM-HCl is not yet fully understood. However, it is believed that the compound acts as a substrate for enzymes, as well as a ligand for drug targets. The compound binds to proteins and enzymes, which then causes a conformational change in the protein or enzyme. This conformational change can then lead to the activation or inhibition of the protein or enzyme, depending on the nature of the binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMBM-HCl are not yet fully understood. However, studies have shown that the compound can bind to proteins and enzymes, which can lead to the activation or inhibition of the protein or enzyme. This can lead to changes in the biochemical and physiological processes of the body, depending on the nature of the binding.
Advantages and Limitations for Lab Experiments
The advantages of using FMBM-HCl in lab experiments include its water solubility, its high melting point, and its stability. Additionally, the compound is relatively inexpensive and easy to synthesize. The main limitation of FMBM-HCl is its low solubility in organic solvents, which can make it difficult to use in some types of experiments.
Future Directions
For FMBM-HCl include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research into the mechanism of action of the compound could lead to new insights into the structure and function of proteins and enzymes. Furthermore, further research could also lead to the development of new and improved methods for synthesizing FMBM-HCl. Finally, further research into the structure of the compound could lead to the development of new analogues with improved properties.
Scientific Research Applications
FMBM-HCl has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate in biochemistry studies, as a ligand in drug discovery, and as a catalyst in organic synthesis. In biochemistry, FMBM-HCl has been used to study the binding of small molecules to proteins, as well as to study the structure and function of enzymes. In drug discovery, FMBM-HCl has been used to study the binding of small molecules to receptors, as well as to study the structure and function of drug targets. In organic synthesis, FMBM-HCl has been used as a catalyst in the synthesis of various organic compounds.
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-methylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3.ClH/c1-15-6-7-18-13(9-15,12(16)17)8-10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUJXPOGHUJBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)(CC2=CC=C(C=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)
![4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402418.png)

![1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402421.png)
![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)
![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)

![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)


![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride](/img/structure/B1402432.png)

![4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402434.png)